molecular formula C7H3CuNO4 B091313 2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) CAS No. 18970-62-2

2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1)

Cat. No. B091313
CAS RN: 18970-62-2
M. Wt: 228.65 g/mol
InChI Key: AFQKCNCLMQXSQB-UHFFFAOYSA-L
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Description

2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) is a coordination compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly referred to as CuPDC and is synthesized through a simple reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid.

Mechanism Of Action

The mechanism of action of CuPDC is not fully understood. However, it is believed that the compound may act by disrupting the function of enzymes that are essential for the growth and survival of microorganisms or cancer cells. In addition, CuPDC may also act by inducing oxidative stress and DNA damage in these cells.

Biochemical And Physiological Effects

CuPDC has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity against a variety of cancer cell lines. In addition, CuPDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of CuPDC is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers who are working on a tight budget. In addition, CuPDC exhibits good stability and can be stored for long periods of time without significant degradation. However, one of the main limitations of CuPDC is its low solubility in nonpolar solvents, which can make it difficult to work with in certain types of experiments.

Future Directions

There are many potential future directions for research on CuPDC. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another possible direction is the investigation of the compound's potential applications in drug delivery and imaging. In addition, more studies are needed to fully understand the mechanism of action of CuPDC and to identify its potential therapeutic targets.

Synthesis Methods

The synthesis of CuPDC is a straightforward process that involves the reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid in a solvent such as water or ethanol. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a blue-green crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

CuPDC has been studied for its potential applications in various fields of research, including catalysis, electrochemistry, and materials science. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CuPDC has been investigated for its antimicrobial properties and its potential use as an antitumor agent.

properties

CAS RN

18970-62-2

Product Name

2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1)

Molecular Formula

C7H3CuNO4

Molecular Weight

228.65 g/mol

IUPAC Name

copper;pyridine-2,3-dicarboxylate

InChI

InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

AFQKCNCLMQXSQB-UHFFFAOYSA-L

SMILES

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2]

Canonical SMILES

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2]

Other CAS RN

18970-62-2

Related CAS

89-00-9 (Parent)

synonyms

2,3-Pyridinedicarboxylic acid copper(II) salt

Origin of Product

United States

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